molecular formula C26H42O4 B1293424 Bis(3,5,5-trimethylhexyl) phthalate CAS No. 14103-61-8

Bis(3,5,5-trimethylhexyl) phthalate

Cat. No.: B1293424
CAS No.: 14103-61-8
M. Wt: 418.6 g/mol
InChI Key: GDJOUZYAIHWDCA-UHFFFAOYSA-N
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Description

Bis(3,5,5-trimethylhexyl) phthalate is an organic compound with the chemical formula C26H42O4. It is a transparent, colorless liquid with a distinctive minty odor. This compound is primarily used as a plasticizer, which enhances the flexibility, extensibility, and tensile strength of plastics. It is widely utilized in the production of polyvinyl chloride (PVC), polyester, polyurethane, and other synthetic resins .

Mechanism of Action

Target of Action

Bis(3,5,5-trimethylhexyl) phthalate is primarily used as a plasticizer . Its primary targets are the polymers in plastics, particularly polyvinyl chloride (PVC), polyesters, and polyurethanes . It interacts with these polymers to increase their flexibility, extendibility, and tensile strength .

Mode of Action

The compound works by embedding itself in the polymer matrix of the plastic. It increases the distance between polymer chains, reducing intermolecular forces and allowing the chains to slide past each other more easily. This results in an increase in the plastic’s flexibility and durability .

Result of Action

The primary result of this compound’s action is an increase in the flexibility, extendibility, and tensile strength of plastics

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For example, temperature and humidity can affect the compound’s efficacy as a plasticizer. Additionally, the compound is a combustible liquid and should be kept away from open flames and high temperatures .

Biochemical Analysis

Biochemical Properties

Bis(3,5,5-trimethylhexyl) phthalate plays a significant role in biochemical reactions, particularly as a plasticizer. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions are primarily hydrophobic due to its non-polar nature. It has been observed to interact with esterases, which hydrolyze the ester bonds, leading to the formation of phthalic acid and alcohol derivatives . These interactions can influence the compound’s stability and reactivity in biological systems.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have indicated that exposure to this compound can lead to changes in the expression of genes involved in lipid metabolism and oxidative stress responses . Additionally, it can disrupt normal cellular functions by interfering with membrane integrity and fluidity.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), leading to the modulation of gene expression . It can also inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals . Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell proliferation and apoptosis rates. These effects are often observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological functions. At higher doses, it can induce toxic or adverse effects, such as liver and kidney damage . Threshold effects have been observed, where certain dosages lead to significant changes in biochemical and physiological parameters.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is primarily metabolized by esterases, which hydrolyze the ester bonds to produce phthalic acid and alcohol derivatives . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion from the body. The compound’s metabolism can affect metabolic flux and metabolite levels in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by passive diffusion due to its lipophilic nature . It can also bind to plasma proteins, which facilitate its distribution throughout the body. The localization and accumulation of this compound in specific tissues can impact its biological activity.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the endoplasmic reticulum and mitochondria . Its localization can influence its activity and function, as well as its interactions with other biomolecules within the cell.

Preparation Methods

The synthesis of Bis(3,5,5-trimethylhexyl) phthalate involves several steps:

In industrial settings, the production process is optimized for large-scale synthesis, ensuring high yield and purity. The reaction conditions typically involve elevated temperatures and the use of catalysts to accelerate the esterification process .

Chemical Reactions Analysis

Bis(3,5,5-trimethylhexyl) phthalate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and strong acids or bases for hydrolysis. The major products formed from these reactions are phthalic acid and its derivatives .

Scientific Research Applications

Bis(3,5,5-trimethylhexyl) phthalate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Bis(3,5,5-trimethylhexyl) phthalate is compared with other phthalate esters such as:

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct physical and chemical properties, making it suitable for specialized applications .

Properties

IUPAC Name

bis(3,5,5-trimethylhexyl) benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H42O4/c1-19(17-25(3,4)5)13-15-29-23(27)21-11-9-10-12-22(21)24(28)30-16-14-20(2)18-26(6,7)8/h9-12,19-20H,13-18H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDJOUZYAIHWDCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC(=O)C1=CC=CC=C1C(=O)OCCC(C)CC(C)(C)C)CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14103-61-8
Record name Bis(3,5,5-trimethylhexyl) phthalate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14103-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(3,5,5-trimethylhexyl) phthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014103618
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(3,5,5-trimethylhexyl) phthalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.490
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BIS(3,5,5-TRIMETHYLHEXYL) PHTHALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19ND350H65
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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